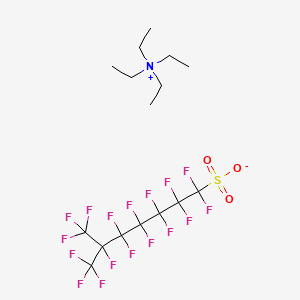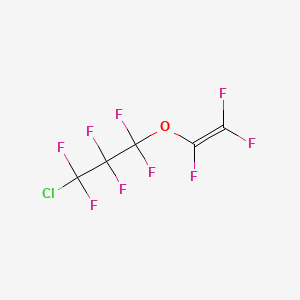![molecular formula C26H38O2 B15179592 2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] CAS No. 93893-70-0](/img/structure/B15179592.png)
2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] is an organic compound with the molecular formula C26H38O2. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by its two phenolic groups connected by a 2-methylpropylidene bridge, with additional 2-methylpropyl groups attached to the phenolic rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] typically involves the condensation of 2-methylpropylidene with 6-(2-methylpropyl)-P-cresol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the formation of the bisphenol structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
科学研究应用
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Polymerization: The compound can undergo polymerization reactions to form polycarbonate plastics and epoxy resins, which are used in various industrial applications.
相似化合物的比较
Similar Compounds
Bisphenol A: Another bisphenol compound used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F: Similar to bisphenol A but with a different bridging group, used in similar applications.
Bisphenol S: A bisphenol compound with a sulfone bridging group, used as an alternative to bisphenol A in some applications.
Uniqueness
2,2’-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol] is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of 2-methylpropyl groups on the phenolic rings enhances its solubility and reactivity compared to other bisphenols.
属性
CAS 编号 |
93893-70-0 |
|---|---|
分子式 |
C26H38O2 |
分子量 |
382.6 g/mol |
IUPAC 名称 |
2-[1-[2-hydroxy-5-methyl-3-(2-methylpropyl)phenyl]-2-methylpropyl]-4-methyl-6-(2-methylpropyl)phenol |
InChI |
InChI=1S/C26H38O2/c1-15(2)9-20-11-18(7)13-22(25(20)27)24(17(5)6)23-14-19(8)12-21(26(23)28)10-16(3)4/h11-17,24,27-28H,9-10H2,1-8H3 |
InChI 键 |
IZVALQGISZYFAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)CC(C)C)C)C(C)C)O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


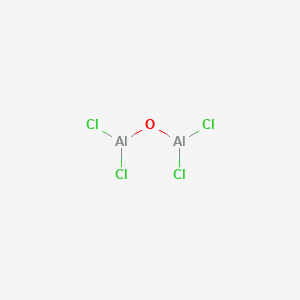


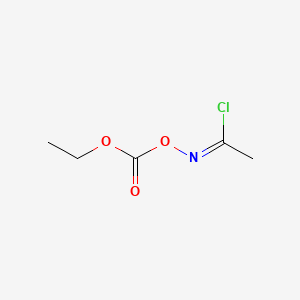
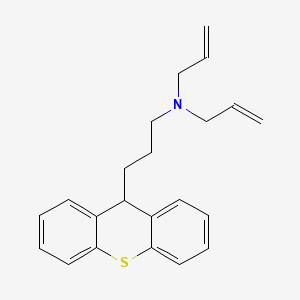

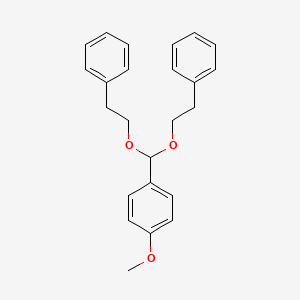
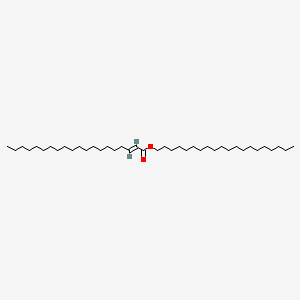
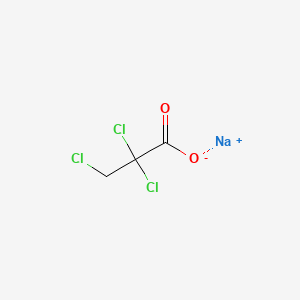
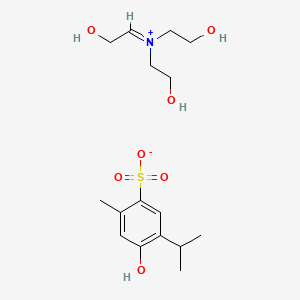
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)

